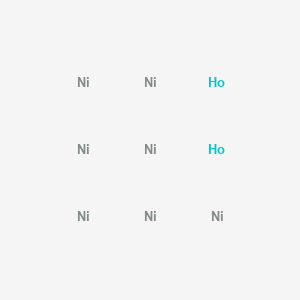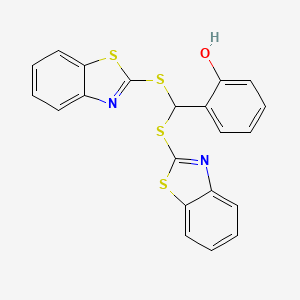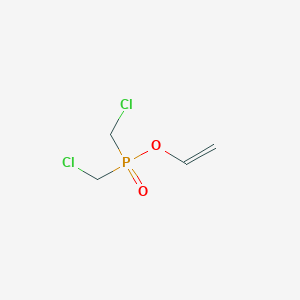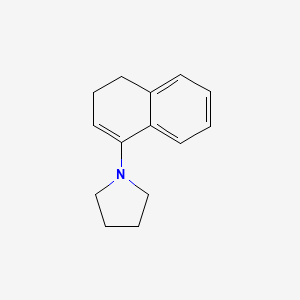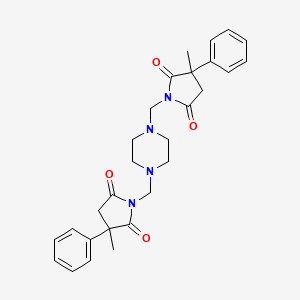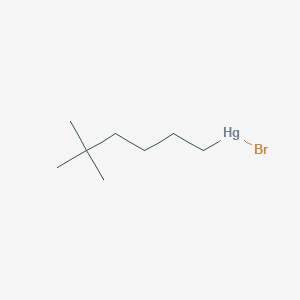
Bromo-(5,5-dimethylhexyl)mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromo-(5,5-dimethylhexyl)mercury is a chemical compound with the molecular formula C8H17BrHg. It is an organomercury compound, which means it contains a carbon-mercury bond. Organomercury compounds are known for their applications in various fields, including organic synthesis and industrial processes. This compound is particularly interesting due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bromo-(5,5-dimethylhexyl)mercury typically involves the reaction of 5,5-dimethylhexyl bromide with mercuric acetate in an organic solvent such as tetrahydrofuran (THF). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials. The general reaction scheme is as follows:
C8H17Br+Hg(OAc)2→C8H17HgBr+2AcOH
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Bromo-(5,5-dimethylhexyl)mercury undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or alkoxide ions.
Oxidation and Reduction Reactions: The mercury center can undergo oxidation or reduction, leading to different oxidation states of mercury.
Complexation Reactions: The compound can form complexes with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like ethanol or water, with reagents such as sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Major Products Formed
Substitution Reactions: Products include hydroxylated or alkoxylated derivatives of the original compound.
Oxidation and Reduction Reactions: Products vary depending on the specific reagents and conditions used, but may include different organomercury species or inorganic mercury compounds.
Wissenschaftliche Forschungsanwendungen
Bromo-(5,5-dimethylhexyl)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential use in medicinal chemistry, particularly in the development of mercury-based drugs.
Industry: Utilized in various industrial processes, including catalysis and material science.
Wirkmechanismus
The mechanism of action of Bromo-(5,5-dimethylhexyl)mercury involves its ability to form strong bonds with sulfur-containing biomolecules, such as cysteine residues in proteins. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes. The compound’s reactivity is largely due to the electrophilic nature of the mercury center, which readily forms covalent bonds with nucleophilic sites in biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylmercury: Another organomercury compound with significant biological activity.
Ethylmercury: Similar in structure and reactivity, often used in vaccines as a preservative.
Phenylmercury: Known for its use in antifungal and antibacterial applications.
Uniqueness
Bromo-(5,5-dimethylhexyl)mercury is unique due to its specific alkyl chain structure, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for specialized applications where other organomercury compounds may not be suitable.
Eigenschaften
CAS-Nummer |
6332-71-4 |
|---|---|
Molekularformel |
C8H17BrHg |
Molekulargewicht |
393.72 g/mol |
IUPAC-Name |
bromo(5,5-dimethylhexyl)mercury |
InChI |
InChI=1S/C8H17.BrH.Hg/c1-5-6-7-8(2,3)4;;/h1,5-7H2,2-4H3;1H;/q;;+1/p-1 |
InChI-Schlüssel |
UASZYOKAMTXQKI-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)CCCC[Hg]Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


